molecular formula C13H16N2OS B214109 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

カタログ番号 B214109
分子量: 248.35 g/mol
InChIキー: RFIZXKQWWBSQHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor involved in the sensation of pain and temperature.

作用機序

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide works by blocking the activation of the TRPV1 receptor. TRPV1 is a receptor that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain signals.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neuropeptides that amplify pain signals, which results in a reduction in pain. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to reduce inflammation in animal models of inflammatory pain. In addition, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug.

実験室実験の利点と制限

One of the main advantages of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its selectivity for the TRPV1 receptor. This means that it can specifically target this receptor and reduce pain signals without affecting other receptors in the body. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug. However, one of the limitations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide. One area of research is the development of more effective formulations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide that can improve its solubility and bioavailability. Another area of research is the exploration of the potential applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide in other areas of pain management, such as cancer pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide and its potential as a pain management drug.

合成法

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-cyano-6-methyl-4-hydroxy-2H-1-benzothiopyran to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with propanoyl chloride to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide.

科学的研究の応用

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been extensively studied for its potential applications in pain management. TRPV1 is a receptor that is involved in the sensation of pain and temperature, and its activation results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a selective antagonist of TRPV1, which means that it can block the activation of this receptor and reduce pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

特性

製品名

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

分子式

C13H16N2OS

分子量

248.35 g/mol

IUPAC名

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

InChI

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-5-4-8(2)6-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16)

InChIキー

RFIZXKQWWBSQHB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

正規SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。